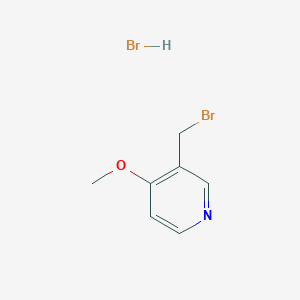
3-(Bromomethyl)-4-methoxypyridine hydrobromide
Descripción general
Descripción
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It’s used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method has the merits of being simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 .
Physical And Chemical Properties Analysis
3-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It’s soluble in water .
Aplicaciones Científicas De Investigación
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of related compounds involving 3-(bromomethyl)-4-methoxypyridine hydrobromide demonstrate its utility in understanding protonation sites and hydrogen bonding patterns. Studies like those by Böck et al. (2021) show how these compounds, when combined with other molecules, form distinct intermolecular hydrogen bonding patterns, contributing to the understanding of molecular interactions in chemical structures (Böck et al., 2021).
Efficient Synthesis Methods
In the field of synthetic chemistry, compounds like 3-(bromomethyl)-4-methoxypyridine hydrobromide are key intermediates. For instance, Guo et al. (2015) reported an efficient synthesis method for a related compound, highlighting the importance of these chemicals in creating more efficient, simple, and environmentally friendly synthesis processes (Guo et al., 2015).
Biological Activity and Drug Development
Studies on complexes involving similar compounds show significant biological activity. For example, Gallati et al. (2020) synthesized complexes with methoxy and fluorine substituents, revealing their potential against certain cancer cell lines, indicating the role of these compounds in developing new therapeutic agents (Gallati et al., 2020).
Reaction Mechanisms and Chemical Stability
In chemical research, understanding the reaction mechanisms and stability of compounds like 3-(bromomethyl)-4-methoxypyridine hydrobromide is crucial. Hirokawa et al. (2000) described an efficient synthesis of a derivative, contributing to the knowledge of reaction mechanisms and chemical stability in pyridine derivatives (Hirokawa et al., 2000).
Complex Formation and Charge-Transfer Studies
Research by Chen et al. (1998) on Fe(CN)5L3 complexes, where L includes derivatives of 3-(bromomethyl)-4-methoxypyridine hydrobromide, highlights the compound's role in forming complexes that exhibit charge-transfer transitions. This contributes to the broader understanding of electron transfer in chemical systems (Chen et al., 1998).
Safety And Hazards
3-(Bromomethyl)pyridine hydrobromide is classified as having acute toxicity (Category 4), causing severe skin burns and eye damage (Category 1B), and it’s harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
3-(bromomethyl)-4-methoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOLGPXHXEEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-methoxypyridine hydrobromide | |
CAS RN |
1396762-17-6 | |
| Record name | Pyridine, 3-(bromomethyl)-4-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



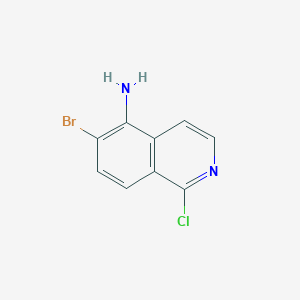
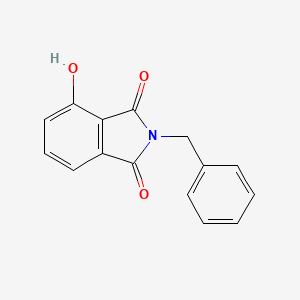
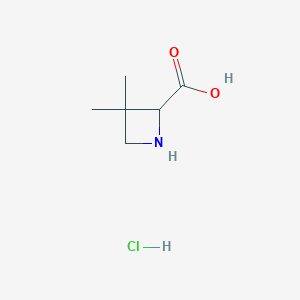
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)

![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

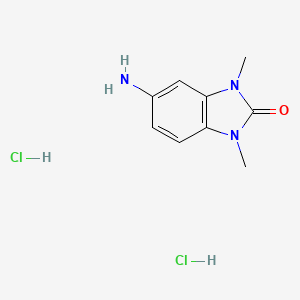
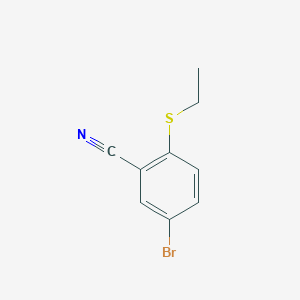
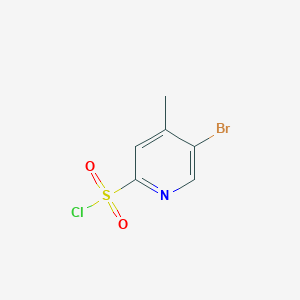

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)